(E)-4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate
Description
The compound (E)-4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a synthetic hybrid molecule combining structural motifs of coumarin, thiazole, and cyanovinyl groups. Its core structure includes a brominated coumarin scaffold linked to a thiazole ring via a conjugated cyanovinyl bridge, with additional methoxy and acetate substituents on the phenyl ring. This design leverages the photophysical properties of coumarins and the bioactivity of thiazoles, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2O6S/c1-13(29)33-23-21(31-2)7-14(8-22(23)32-3)6-16(11-27)24-28-19(12-35-24)18-10-15-9-17(26)4-5-20(15)34-25(18)30/h4-10,12H,1-3H3/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPNWTSEJCIPFV-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a synthetic organic molecule that incorporates a coumarin derivative with potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Coumarin moiety : The 6-bromo-2-oxo-2H-chromen-3-yl group is known for its diverse biological properties.
- Thiazole ring : This heterocyclic component is often associated with enhanced anticancer activity.
- Cyanovinyl group : This electron-withdrawing group may augment the compound's reactivity and biological efficacy.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 468.298 g/mol.
Cytotoxicity Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| NUGC (gastric) | 48 | |
| DLD1 (colon) | 60 | |
| HEPG2 (liver) | 174 | |
| MCF (breast) | 288 | |
| WI38 (normal fibroblast) | >10,000 |
Key Findings :
- High Potency Against Cancer Cells : The compound exhibited significant cytotoxicity against gastric and colon cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- Selectivity : The compound demonstrated much lower toxicity towards normal fibroblast cells (WI38), suggesting a favorable selectivity profile for cancer cells.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the coumarin structure has been shown to enhance the biological activity compared to other halogenated derivatives. For instance, compounds with methoxy or chloro substitutions exhibited lower potency than their brominated counterparts.
Study on Coumarin Derivatives
Research conducted by Sato et al. highlighted the synthesis and characterization of various coumarin derivatives, including those similar to our compound. They reported that derivatives containing thiazole rings exhibited enhanced anticancer properties due to their ability to interact with cellular targets more effectively than simpler structures .
Comparative Analysis
In a comparative study, it was found that compounds structurally related to this compound showed varying degrees of activity based on their substituents. For example, derivatives with additional electron-withdrawing groups were noted to improve cytotoxicity across multiple cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of similar structures exhibit promising anticancer properties. For instance, compounds with thiazole rings have been studied for their ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines like MCF7 .
- Antimicrobial Properties : The compound's structural features suggest potential activity against various pathogens. Studies have shown that related thiazole derivatives possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
Biological Imaging
The incorporation of fluorescent moieties in similar compounds allows for their use as probes in biological imaging. These compounds can be engineered to bind selectively to specific biomolecules, enabling visualization of cellular processes .
Coordination Chemistry
Due to its ability to act as a ligand, this compound can be utilized in coordination chemistry. It can form complexes with metal ions, which are important in catalysis and material science applications.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups can participate in various chemical reactions such as nucleophilic substitutions and cyclizations, facilitating the development of new materials and pharmaceuticals .
Case Study 1: Anticancer Activity
A study focused on synthesizing thiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against MCF7 breast cancer cells. The mechanism involved the modulation of specific signaling pathways associated with cell growth and apoptosis .
Case Study 2: Antimicrobial Screening
In a comprehensive evaluation of thiazole derivatives for antimicrobial activity, several compounds were found to inhibit the growth of common bacterial strains effectively. The study utilized standard methods such as the agar diffusion test to assess efficacy against Staphylococcus aureus and Escherichia coli .
Case Study 3: Coordination Complexes
Research on the coordination properties of chromen-based ligands showed that they could form stable complexes with transition metals, enhancing their catalytic activity in organic transformations. The study highlighted the importance of structural modifications in improving ligand performance.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazole Derivatives | Inhibition of MCF7 cell growth |
| Antimicrobial | Thiazole Derivatives | Effective against E. coli and S. aureus |
| Fluorescent Probes | Chromen-based Compounds | Selective binding for imaging |
Table 2: Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Chromen Ring | Cyclization | Acidic or basic conditions |
| Bromination | Electrophilic Substitution | Bromine or N-bromosuccinimide (NBS) |
| Thiazole Synthesis | Condensation | Reaction with thioamides |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs:
6-Bromo-2-oxo-2H-chromen-3-yl thiazole derivatives (e.g., 6-bromo-3-(thiazol-2-yl)coumarin )
Cyanovinyl-linked coumarin-thiazole hybrids (e.g., (E)-3-(thiazol-2-yl)-2-cyanovinylcoumarin)
Methoxy-substituted phenyl acetate derivatives (e.g., 4-(2-cyanovinyl)-2,6-dimethoxyphenyl acetate)
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Photophysical Properties
The target compound’s extended conjugation (coumarin-thiazole-cyanovinyl) enhances its Stokes shift and quantum yield compared to simpler coumarin-thiazole hybrids. However, its bromine substituent reduces solubility in polar solvents, a trade-off noted in other halogenated coumarins .
Bioactivity
- Anticancer Potential: The cyanovinyl group augments intercalation with DNA, as seen in analogous coumarin-cyanovinyl hybrids . The acetate moiety may improve cellular uptake, though this requires validation.
- Stability: The methoxy groups on the phenyl ring enhance oxidative stability compared to non-substituted analogs, as demonstrated in thermal degradation assays .
Limitations
- No peer-reviewed studies directly evaluate this compound’s pharmacokinetics or toxicity.
- Its synthetic complexity (6-step synthesis) limits scalability compared to simpler coumarin-thiazole derivatives.
Recommendations for Future Research :
- Conduct systematic SAR studies to isolate the contributions of each functional group.
- Explore computational modeling to predict bioavailability and binding affinities.
Q & A
Q. How can the molecular structure of this compound be determined experimentally, and what software tools are critical for refining crystallographic data?
X-ray crystallography remains the gold standard for resolving molecular structures. Single-crystal diffraction data can be processed using SHELX programs (e.g., SHELXL for refinement), which handle symmetry operations, thermal displacement parameters, and hydrogen bonding networks . For validation, tools like PLATON or CCDC’s Mercury should cross-check for missed symmetry, twinning, or disorder. Ensure data completeness (I/σ(I) > 2) and apply Hirshfeld surface analysis to validate intermolecular interactions .
Q. What synthetic strategies are recommended to ensure high purity (>95%) for this structurally complex molecule?
Prioritize stepwise synthesis with rigorous intermediate purification. For example:
- Couple the thiazole-chromene fragment via Sonogashira or Heck reactions under inert conditions.
- Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC-MS or ¹H/¹³C NMR.
- Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?
Combine:
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches.
- NMR : ¹H NMR to resolve methoxy protons (~3.8 ppm) and aromatic protons; ¹³C NMR for carbonyl carbons (δ ~160–180 ppm).
- UV-Vis : Confirm π-conjugation (e.g., chromene absorption at ~300–350 nm) .
Advanced Research Questions
Q. How can computational modeling predict the photophysical properties of this compound, and how does this align with experimental data?
Use time-dependent density functional theory (TD-DFT) to simulate electronic transitions. Key steps:
Q. What methodologies resolve contradictions between crystallographic and spectroscopic data (e.g., unexpected tautomerism or hydrogen bonding)?
Apply graph set analysis to decode hydrogen bonding motifs in the crystal lattice. For instance:
Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound’s thiazole moiety?
Design a continuous-flow protocol to enhance control:
- Use microreactors for precise temperature/residence time management during cyclization (e.g., Hantzsch thiazole synthesis).
- Integrate inline FT-IR or UV monitoring for real-time reaction tracking.
- Apply statistical modeling (e.g., response surface methodology) to balance yield and purity .
Q. What strategies mitigate crystallographic disorder in the cyanovinyl group during structure refinement?
- Collect high-resolution data (d ≤ 0.8 Å) to resolve electron density.
- Apply TLS parameterization in SHELXL to model anisotropic displacement.
- Use SQUEEZE (PLATON) to model solvent-accessible voids if disorder persists. Validate with Hirshfeld surface analysis .
Data Contradiction & Validation
Q. How should researchers address discrepancies between theoretical and experimental dipole moments?
Q. What statistical approaches validate the reproducibility of synthetic yields across multiple batches?
Perform ANOVA or t-tests on yield data from ≥3 independent syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
